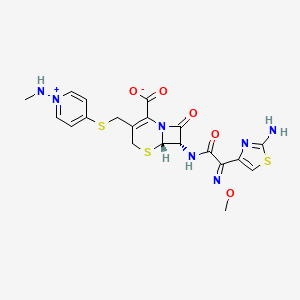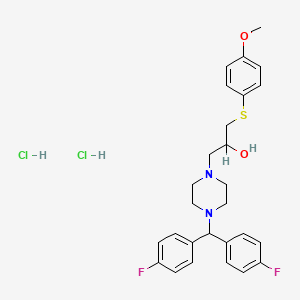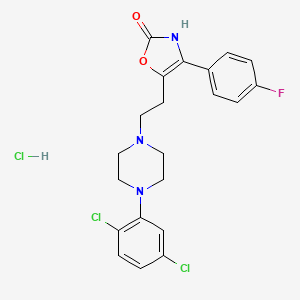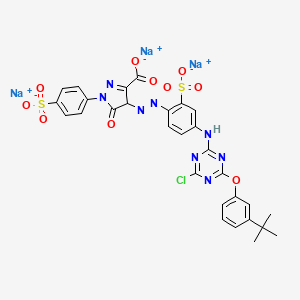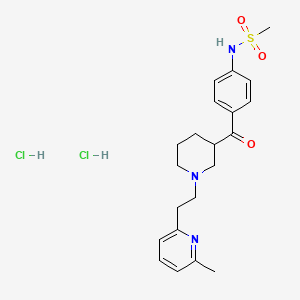
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride typically involves the reaction of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde with dimethylhydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde+Dimethylhydrazine→1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylmethyl)-1H-imidazole: A related compound with similar structural features.
Dimethylhydrazine: A compound with similar functional groups.
Uniqueness
1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde dimethylhydrazone monohydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
134221-12-8 |
|---|---|
Molecular Formula |
C13H17ClN4 |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
N-[(E)-(1-benzylimidazol-2-yl)methylideneamino]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16N4.ClH/c1-16(2)15-10-13-14-8-9-17(13)11-12-6-4-3-5-7-12;/h3-10H,11H2,1-2H3;1H/b15-10+; |
InChI Key |
MBGXCZZXYVWPLD-GYVLLFFHSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=NC=CN1CC2=CC=CC=C2.Cl |
Canonical SMILES |
CN(C)N=CC1=NC=CN1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






